Product packaging for 4-Cyano-N-(prop-2-YN-1-YL)benzamide(Cat. No.:CAS No. 82225-35-2)

4-Cyano-N-(prop-2-YN-1-YL)benzamide

Cat. No.: B12050923
CAS No.: 82225-35-2
M. Wt: 184.19 g/mol
InChI Key: PQNZTIVSDYFQDD-UHFFFAOYSA-N
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Description

4-Cyano-N-(prop-2-yn-1-yl)benzamide (CAS 82225-35-2) is a versatile benzamide derivative of interest in medicinal chemistry and organic synthesis. The compound features a benzamide core substituted with a cyano group and a propargyl side chain, making it a valuable scaffold for constructing more complex molecules. Research indicates that this chemical scaffold has been explored as a precursor for the synthesis of oxazole heterocycles through transition metal-free cyclization reactions . Oxazoles are important structural motifs found in compounds with a wide range of biological activities . Furthermore, closely related structural analogs have been identified as novel microRNA-21 inhibitors, displaying potent activity in cancer research. These inhibitors have been shown to enhance apoptosis, retard cancer cell proliferation, and up-regulate target proteins in cellular models . The propargyl group also makes this compound a potential intermediate for click chemistry applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O B12050923 4-Cyano-N-(prop-2-YN-1-YL)benzamide CAS No. 82225-35-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82225-35-2

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

4-cyano-N-prop-2-ynylbenzamide

InChI

InChI=1S/C11H8N2O/c1-2-7-13-11(14)10-5-3-9(8-12)4-6-10/h1,3-6H,7H2,(H,13,14)

InChI Key

PQNZTIVSDYFQDD-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Elucidation of 4 Cyano N Prop 2 Yn 1 Yl Benzamide Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei, a complete structural assignment can be achieved.

Proton (¹H) NMR Analysis for Aromatic and Aliphatic Resonances

Proton (¹H) NMR spectroscopy reveals the chemical environment of the hydrogen atoms within the molecule. For 4-Cyano-N-(prop-2-YN-1-YL)benzamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the cyanobenzoyl group and the aliphatic protons of the propargyl moiety.

The aromatic region would typically display two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing cyano group are expected to resonate at a higher chemical shift (further downfield) compared to the protons ortho to the amide group.

The aliphatic region would feature signals for the methylene (B1212753) (-CH₂-) and terminal alkyne (-C≡CH) protons of the propargyl group. The methylene protons adjacent to the amide nitrogen would likely appear as a doublet, coupled to the amide proton. The terminal alkyne proton is expected to be a triplet, coupled to the methylene protons. The amide proton (NH) itself would typically present as a broad singlet or a triplet, depending on the solvent and concentration.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity
Aromatic Protons (ortho to CN)~ 8.0Doublet
Aromatic Protons (ortho to CO)~ 7.8Doublet
Amide Proton (NH)VariableBroad Singlet / Triplet
Methylene Protons (CH₂)~ 4.3Doublet
Alkyne Proton (C≡CH)~ 2.3Triplet

Note: Expected values are based on typical chemical shift ranges and may vary based on solvent and experimental conditions.

Carbon (¹³C) NMR for Backbone and Substituent Carbon Environments

Carbon (¹³C) NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum for this compound would show distinct peaks for each unique carbon atom.

Key expected signals include the carbonyl carbon of the amide group, the quaternary carbons of the benzene ring (one attached to the cyano group and one to the amide group), the aromatic CH carbons, the cyano carbon, the two sp-hybridized carbons of the alkyne, and the sp³-hybridized methylene carbon.

Carbon Assignment Expected Chemical Shift (ppm)
Carbonyl Carbon (C=O)~ 165
Quaternary Aromatic Carbon (C-CN)~ 115
Quaternary Aromatic Carbon (C-CO)~ 138
Aromatic CH Carbons128 - 133
Cyano Carbon (C≡N)~ 118
Internal Alkyne Carbon (C≡CH)~ 80
Terminal Alkyne Carbon (C≡CH)~ 72
Methylene Carbon (CH₂)~ 30

Note: Expected values are based on typical chemical shift ranges and may vary based on solvent and experimental conditions.

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively establish the connectivity between protons and carbons, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the aromatic protons on the benzene ring and the coupling between the methylene and alkyne protons of the propargyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the protonated carbons, such as the aromatic CHs, the methylene CH₂, and the terminal alkyne CH.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would exhibit several key absorption bands:

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
N-H (Amide)~ 3300Stretching
C≡C-H (Terminal Alkyne)~ 3300Stretching
Aromatic C-H3100 - 3000Stretching
C≡N (Nitrile)~ 2230Stretching
C≡C (Alkyne)~ 2120Stretching
C=O (Amide I)~ 1660Stretching
N-H (Amide II)~ 1550Bending
Aromatic C=C1600 - 1450Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated π-systems. The benzoyl moiety in this compound constitutes the primary chromophore. The presence of the cyano group and the amide linkage will influence the wavelength of maximum absorption (λmax). The spectrum is expected to show characteristic absorptions for the π → π* transitions of the aromatic system.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, with a molecular formula of C₁₁H₈N₂O, HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental value can then be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence.

Parameter Value Source
Molecular FormulaC₁₁H₈N₂O
Molecular Weight184.19 g/mol
Calculated Exact Mass184.0637

Computational and Theoretical Investigations of 4 Cyano N Prop 2 Yn 1 Yl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No dedicated studies on the quantum chemical calculations of 4-Cyano-N-(prop-2-YN-1-YL)benzamide were identified in the public domain. Such studies would be crucial for understanding the molecule's fundamental properties.

There are no available research articles that detail Density Functional Theory (DFT) calculations to determine the optimized geometry and energy minima of this compound. This type of analysis would typically provide insights into bond lengths, bond angles, and the most stable three-dimensional arrangement of the atoms.

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been published for this compound. This analysis is key to predicting the molecule's reactivity, potential for electron transfer, and its behavior in chemical reactions.

No studies containing an Electrostatic Potential (ESP) surface analysis for this compound are publicly accessible. An ESP map would illustrate the distribution of charge across the molecule, highlighting electrophilic and nucleophilic regions that are critical for predicting intermolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

There is no evidence of Molecular Dynamics (MD) simulations being performed to explore the conformational landscape of this compound. MD simulations would provide a dynamic view of the molecule's flexibility and the different shapes it can adopt over time, which is essential for understanding its interactions with biological targets.

Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data

No publications were found that report the theoretical prediction of spectroscopic parameters (such as IR, NMR, or UV-Vis spectra) for this compound and their comparison with experimental data. This type of study is vital for validating computational models and accurately interpreting experimental spectroscopic results.

Solvent Effects on Molecular Geometry and Reactivity Profile (Theoretical Considerations)

The chemical behavior of a molecule, including its geometry and reactivity, can be significantly influenced by its surrounding environment, particularly the solvent. Computational chemistry provides powerful tools to theoretically investigate these solvent effects, offering insights that are often difficult to obtain through experimental means alone. For a molecule such as this compound, understanding how different solvents alter its properties is crucial for predicting its behavior in various chemical processes. While specific computational studies on this compound are not extensively available in the current literature, general principles and findings from theoretical investigations on related benzamide (B126) derivatives can provide valuable insights.

Theoretical studies on the influence of solvents on molecular properties are commonly carried out using methods like Density Functional Theory (DFT). researchgate.netacs.org To account for the solvent's presence, implicit solvation models, such as the Polarizable Continuum Model (PCM), are frequently employed. wikipedia.orgdiracprogram.org In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this medium. diracprogram.orguni-muenchen.de This method allows for the calculation of molecular properties in a simulated solvent environment, providing a more realistic representation than gas-phase calculations. diracprogram.org

Impact on Molecular Geometry

The geometry of a molecule, defined by its bond lengths and angles, can be subtly altered by the polarity of the solvent. In polar solvents, molecules with polar functional groups, such as the amide and cyano groups in this compound, may exhibit changes in their structure due to dipole-dipole interactions with the solvent molecules. For instance, ab initio studies on similar amide-containing molecules have shown that increasing solvent polarity can lead to an increased weight of the dipolar resonance structure of the amide group. nih.gov This can result in a slight lengthening of the C=O bond and a shortening of the C-N bond in the amide linkage.

Table 1: Hypothetical Solvent-Induced Changes in Key Bond Lengths of this compound

SolventDielectric Constant (ε)C=O Bond Length (Å)C-N (Amide) Bond Length (Å)C≡N (Cyano) Bond Length (Å)
Gas Phase11.2301.3601.150
Toluene2.41.2321.3581.151
Dichloromethane (B109758)8.91.2351.3551.153
Methanol (B129727)32.71.2381.3521.155
Water78.41.2401.3501.156

Note: The data in this table is illustrative and based on general trends observed in computational studies of amides. Specific values for this compound would require dedicated DFT calculations.

Influence on Reactivity Profile

Solvent effects can also profoundly impact the reactivity of a molecule. Key indicators of reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, are often analyzed in computational studies. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Theoretical investigations on related N-propargyl benzamides have demonstrated that the solvent can influence the kinetics and even the rate-determining step of a reaction. acs.orgacs.org For example, in a gold-catalyzed cyclization reaction of an N-propargyl benzamide, DFT calculations revealed that the solvent could switch the rate-limiting step from protodeauration to π-activation of the alkyne. acs.org The calculations showed that the energy barriers for the reaction steps were different in solvents like dichloromethane (DCM) and methanol (MeOH), with DCM favoring the reaction. acs.org

Frontier molecular orbital analysis in these studies indicated that the energy gap between the relevant orbitals was lower in DCM than in MeOH, facilitating the bond-breaking and bond-forming processes of the cyclization. acs.org This highlights the crucial role of the solvent in modulating the electronic properties and, consequently, the reactivity of the benzamide derivative.

Table 2: Hypothetical Solvent Effects on the Reactivity Descriptors of this compound (in eV)

SolventHOMO EnergyLUMO EnergyHOMO-LUMO Gap (ΔE)
Gas Phase-7.50-1.506.00
Toluene-7.45-1.555.90
Dichloromethane-7.38-1.625.76
Methanol-7.30-1.705.60
Water-7.25-1.755.50

Note: This table presents hypothetical data illustrating the expected trends in reactivity descriptors with increasing solvent polarity. Actual values would need to be determined through specific quantum chemical calculations.

Reactivity and Mechanistic Pathways of 4 Cyano N Prop 2 Yn 1 Yl Benzamide

Cyclization Reactions of the Propargylamide Moiety

The propargylamide moiety is a versatile building block for the synthesis of various nitrogen-containing heterocycles. nih.govbeilstein-journals.org The presence of the alkyne and amide functionalities in close proximity allows for a range of intramolecular cyclization reactions, which can be promoted by metals or proceed through metal-free pathways.

Intramolecular 5-exo-dig Cyclizations Leading to Heterocyclic Systems

A predominant reaction pathway for N-propargylamides is the intramolecular 5-exo-dig cyclization. rsc.orgrsc.org This process involves the nucleophilic attack of the amide oxygen onto the internal carbon of the alkyne, leading to the formation of a five-membered ring. This type of cyclization is a favored pathway for producing various heterocyclic systems. rsc.orgrsc.org For instance, under acidic or metal-catalyzed conditions, N-propargylamides can cyclize to form oxazoline (B21484) derivatives. The regioselectivity of the cyclization, favoring the 5-exo over the 6-endo product, is often high, particularly with unsubstituted terminal alkynes. rsc.orgnih.gov The stability of the resulting five-membered ring and the favorable orbital overlap in the transition state contribute to the prevalence of this cyclization mode. wikipedia.org

Metal-Catalyzed Cycloisomerization Processes (e.g., Au, Cu, Ag, Pd catalysis)

A variety of metals have been shown to effectively catalyze the cycloisomerization of N-propargylamides, including gold, copper, silver, and palladium. acs.org These metals activate the alkyne towards nucleophilic attack by the amide oxygen, facilitating the formation of heterocyclic products.

Gold (Au) Catalysis: Gold catalysts are particularly effective in promoting the cyclization of N-propargylamides. acs.orgacs.org The reaction typically proceeds through the formation of a vinyl-gold intermediate via a 5-exo-dig cyclization process. acs.org This intermediate can then undergo various transformations, including protodeauration to yield an oxazole (B20620). acs.org The reaction mechanism can be influenced by factors such as the solvent and the ligands used. acs.org For example, a switch in the rate-determining step from protodeauration to π-activation has been observed when changing the solvent. acs.org Gold catalysis has also been merged with other catalytic systems, such as photoredox catalysis, to achieve novel transformations. acs.org

Copper (Cu) Catalysis: Copper catalysts are also utilized in the cyclization of N-propargylamides and their derivatives. nih.govacs.orgthieme-connect.com For instance, copper-catalyzed electrophilic cyclization of N-propargylamines with sodium sulfinates has been used to synthesize 3-sulfonated quinolines. nih.gov The coordination chemistry of copper with N-propargyl-functionalized ligands has been studied, revealing a range of coordination modes that can influence the catalytic activity. rsc.org

Silver (Ag) Catalysis: Silver catalysts can mediate the cycloisomerization of N-propargylamides to form oxazolines. acs.orgresearchgate.net Silver(I) complexes have been found to be effective for this transformation, and the use of ligands can enhance the reaction's selectivity and yield. researchgate.net Silver-catalyzed reactions can also be used to construct other complex cyclic structures. acs.orgrsc.org

Palladium (Pd) Catalysis: Palladium catalysts are versatile tools for the functionalization of N-propargylamides. acs.orgnih.gov Palladium-catalyzed processes can lead to the formation of 2,5-disubstituted oxazoles through a sequential coupling and cyclization process. acs.orgnih.gov Palladium catalysis has also been employed in cascade reactions, such as difluoroalkylation/cyclization, to introduce functional groups into the resulting heterocyclic products. acs.orgnih.govacs.org These reactions often proceed with high stereoselectivity. acs.orgnih.govacs.org

Table 1: Overview of Metal-Catalyzed Cyclization Reactions of N-Propargylamides
Metal CatalystTypical ProductsKey Mechanistic FeaturesReferences
Gold (Au)Oxazoles, Functionalized OxazolesFormation of vinyl-gold intermediates via 5-exo-dig cyclization, protodeauration. acs.orgacs.orgacs.org
Copper (Cu)Quinolines, Purine-fused tricyclicsElectrophilic cyclization, radical addition, dehydrogenative aromatization. nih.govacs.org
Silver (Ag)OxazolinesAlkyne activation, ligand-accelerated catalysis. acs.orgresearchgate.net
Palladium (Pd)Disubstituted Oxazoles, Oxazolines, 5-OxazolecarbaldehydesCascade reactions (e.g., coupling/cyclization, difluoroalkylation/cyclization). acs.orgnih.govacs.orgnih.govacs.orgnih.gov

Metal-Free Oxidative Cyclizations: Exploration of Radical Mechanisms

In addition to metal-catalyzed pathways, N-propargylamides can undergo metal-free oxidative cyclizations. rsc.orgrsc.org These reactions often involve radical intermediates and provide an alternative route to heterocyclic products. wikipedia.orgresearchgate.net For instance, using reagents like (diacetoxyiodo)benzene (B116549) (PIDA) in the presence of an iodine source can promote the intramolecular iodooxygenation of N-propargylamides, leading to (E)-5-iodomethylene-2-oxazolines. rsc.org These reactions proceed via a 5-exo-dig cyclization. rsc.org

Electrochemical methods have also been developed for the oxidative cyclization of N-propargylbenzamides. rsc.orgresearchgate.net These methods are considered sustainable as they avoid the use of external transition-metal catalysts and chemical oxidants. rsc.org The mechanism of these electrochemical reactions is proposed to involve a radical process. rsc.orgresearchgate.net The generation of a radical on the substrate initiates a cyclization cascade, ultimately leading to the formation of functionalized oxazoles. wikipedia.orgnih.govyoutube.com

Formation of Oxazoles, Thiazoles, and Other Nitrogen-Containing Heterocycles

The cyclization of N-propargylamides is a powerful strategy for the synthesis of a wide array of nitrogen-containing heterocycles, with oxazoles and thiazoles being prominent examples.

Oxazoles: As discussed previously, the 5-exo-dig cyclization of N-propargylamides is a common route to oxazole derivatives. rsc.orgacs.orgnih.gov This can be achieved through various catalytic systems, including gold, palladium, and metal-free conditions. acs.orgacs.orgnih.govrsc.org The resulting oxazoles can be further functionalized, for example, through the introduction of substituents at various positions on the ring. acs.orgacs.orgnih.govacs.orgnih.govacs.org

Thiazoles: While N-propargylamides are direct precursors to oxazoles, they can be converted to N-propargyl thioamides, which then serve as precursors for thiazole (B1198619) synthesis. nih.govbeilstein-journals.orgresearchgate.net The treatment of N-propargylamides with reagents like Lawesson's reagent can furnish the corresponding thioamide, which can then undergo cyclization to form thiazoles. nih.govbeilstein-journals.org Alternatively, N-propargylamines can react with various sulfur-containing reagents, such as carbon disulfide or isothiocyanates, to produce thiazole derivatives. nih.govbeilstein-journals.orgresearchgate.netresearchgate.netbepls.com

Transformations Involving the Benzonitrile (B105546) Functional Group

The benzonitrile functional group in 4-Cyano-N-(prop-2-YN-1-YL)benzamide offers additional avenues for chemical transformations, primarily through reactions at the nitrile carbon.

Hydrolysis and Subsequent Derivatization of the Cyano Group

The cyano group (-C≡N) of this compound is susceptible to hydrolysis under both acidic and basic conditions, a common reaction for organic nitriles. This process typically proceeds in a stepwise manner, initially yielding a primary amide, which can then be further hydrolyzed to a carboxylic acid.

Under acidic conditions, the reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate. Tautomerization of the imidic acid, a process analogous to keto-enol tautomerization, affords the more stable amide. rsc.org If the reaction is allowed to proceed, the newly formed amide can undergo further acid-catalyzed hydrolysis to yield the corresponding carboxylic acid and an ammonium (B1175870) salt. researchgate.net

In a basic environment, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the cyano group. rsc.org This results in the formation of a hydroxyimidate anion, which is then protonated by water to give an imidic acid. Tautomerization, as in the acidic pathway, leads to the amide. Prolonged reaction times or harsher conditions will lead to the saponification of the amide to a carboxylate salt and ammonia. researchgate.net

The initial hydrolysis product, 4-(aminocarbonyl)-N-(prop-2-yn-1-yl)benzamide, retains the propargyl amide functionality and serves as a precursor for further derivatization. For instance, the primary amide can undergo dehydration to regenerate the nitrile, or it can be subjected to various condensation reactions. The subsequent hydrolysis product, 4-carboxy-N-(prop-2-yn-1-yl)benzamide, opens up another avenue for derivatization through reactions of the carboxylic acid group, such as esterification or conversion to an acid chloride.

Reagent/ConditionIntermediate ProductFinal Product
H₃O⁺, Δ4-(aminocarbonyl)-N-(prop-2-yn-1-yl)benzamide4-carboxy-N-(prop-2-yn-1-yl)benzamide
NaOH, H₂O, Δ4-(aminocarbonyl)-N-(prop-2-yn-1-yl)benzamideSodium 4-carboxy-N-(prop-2-yn-1-yl)benzamide

Aromatic Ring Functionalization and Derivatization Strategies

The benzene (B151609) ring of this compound is substituted with two groups: a cyano group and an N-propargylamido group. The reactivity of the aromatic ring towards substitution reactions is significantly influenced by the electronic properties of these substituents.

The cyano group is a strong electron-withdrawing group due to both the inductive effect of the electronegative nitrogen atom and the resonance effect of the triple bond. Conversely, the N-propargylamido group is generally considered an activating group, capable of donating electron density to the ring through resonance, although this effect can be modulated by the reaction conditions. The interplay of these two opposing electronic effects governs the regioselectivity and rate of aromatic substitution reactions.

In electrophilic aromatic substitution (SEAr) reactions, the powerful deactivating nature of the cyano group dominates, making the aromatic ring less nucleophilic and thus less reactive than benzene. acs.org The cyano group is a meta-director, meaning it will direct incoming electrophiles to the positions meta to it (C3 and C5). The N-propargylamido group is an ortho, para-director. Given the substitution pattern of the starting material, the positions ortho to the amide group are also meta to the cyano group. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the amide group.

Conversely, the electron-withdrawing cyano group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated by the ability of the cyano group to stabilize the negative charge of the Meisenheimer complex, a key intermediate in the SNAr mechanism. nih.gov A suitable leaving group on the ring, such as a halogen, would be required for a typical SNAr reaction to proceed. In some cases, the cyano group itself can act as a leaving group in nucleophilic aromatic substitution reactions, particularly in heteroaromatic systems. rsc.org

Detailed Investigation of Reaction Intermediates and Transition States

A comprehensive understanding of the reaction mechanisms involving this compound necessitates the detailed study of reaction intermediates and transition states. While specific computational studies on this exact molecule are not widely available, insights can be drawn from related systems and general mechanistic principles.

For instance, in the hydrolysis of the cyano group, the key intermediates are the protonated nitrile (in acid) and the hydroxyimidate anion (in base), followed by the imidic acid tautomer. rsc.org Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energies of these intermediates and the transition states connecting them, providing a quantitative picture of the reaction pathway. researchgate.net

In the context of radical reactions, particularly the cyclization of the N-propargyl group, the nature of the initially formed radical and the subsequent cyclized radical intermediates are of paramount importance. These intermediates are often transient and difficult to observe experimentally, making computational modeling an invaluable tool. DFT calculations can help elucidate the preferred mode of cyclization (e.g., 5-exo-dig vs. 6-endo-dig) by comparing the activation barriers for the different pathways. For gold-catalyzed cyclizations of N-propargyl amides, computational studies have been instrumental in understanding the role of the catalyst and the nature of the vinyl-gold intermediates. rsc.orgacs.org

Radical Pathways and Single-Electron Transfer Processes in Chemical Transformations

The propargyl group in this compound provides a handle for a rich variety of radical-mediated transformations. Single-electron transfer (SET) processes can initiate the formation of radical species, which can then undergo a cascade of reactions, often leading to the formation of complex heterocyclic structures. researchgate.net

A significant area of investigation for N-propargyl benzamides is their participation in radical cyclization reactions. These reactions can be initiated by various radical initiators or through photoredox catalysis. For example, the addition of a radical to the alkyne moiety can trigger a cyclization cascade. One notable study demonstrated that N-propargyl benzamides can undergo a cascade of vinyl radical ipso-cyclization reactions to form α,β-unsaturated-β-aryl-γ-lactams. acs.org In this process, a tributyltin radical adds to the alkyne, and the resulting vinyl radical undergoes an ipso-cyclization onto the aromatic ring.

Gold-catalyzed reactions of N-propargylamides have also been shown to involve radical intermediates. acs.org In these transformations, the gold catalyst activates the alkyne towards cyclization, forming a vinyl-gold intermediate. This intermediate can then be intercepted by a radical species, leading to further functionalization.

The general scheme for radical cyclization often involves the following steps:

Initiation: Generation of a radical species.

Addition: The radical adds to the alkyne of the N-propargyl group, forming a vinyl radical.

Cyclization: The vinyl radical attacks an internal electrophile, often the aromatic ring or another functional group.

Termination/Propagation: The resulting radical is quenched or propagates the radical chain.

These radical pathways offer a powerful strategy for the synthesis of diverse and complex molecules from relatively simple starting materials like this compound.

Reaction TypeKey Intermediate(s)Product Type
Vinyl Radical Ipso-CyclizationVinyl radical, Spirocyclic radicalα,β-unsaturated-β-aryl-γ-lactam
Gold-Catalyzed Radical-Involved CyclizationVinyl-gold complex, Radical adduct5-Oxazole ketones
N-Amidyl Radical CascadeAmidyl radicalHighly functionalized heterocycles

Structure Activity Relationship Sar Concepts and Molecular Design Principles for 4 Cyano N Prop 2 Yn 1 Yl Benzamide Derivatives

Theoretical Frameworks of Molecular Recognition and Binding Mode Prediction

Molecular recognition between a ligand, such as a 4-Cyano-N-(prop-2-YN-1-YL)benzamide derivative, and its biological target is a highly specific process governed by non-covalent interactions. Predicting how these molecules bind is crucial for drug design. nih.gov Theoretical frameworks to understand this process often involve a combination of molecular docking, molecular dynamics (MD) simulations, and free energy calculations. biorxiv.orgresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For benzamide (B126) derivatives, docking studies can reveal key hydrogen bond interactions, for instance between the amide group and receptor residues, as well as hydrophobic and aromatic interactions involving the phenyl ring. nih.gov However, docking alone can sometimes fail to predict the correct binding modes, especially for flexible ligands or when using a non-native receptor structure. biorxiv.orgresearchgate.net

To refine these predictions, Molecular Dynamics (MD) simulations are employed. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. nih.gov This method can help identify multiple stable binding modes and assess the stability of the complex. biorxiv.orgresearchgate.netnih.gov Parameters such as Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA) are analyzed to evaluate the stability of the ligand within the binding pocket. mdpi.com

Advanced techniques like Free Energy Perturbation (FEP) can then be used to accurately calculate the relative binding affinities of different derivatives, which is critical for ranking compounds and guiding synthetic efforts. biorxiv.orgresearchgate.net These computational workflows, by combining methods like docking, MD, and FEP, provide a robust framework for predicting and understanding the molecular recognition of benzamide-based ligands. biorxiv.orgresearchgate.net

Ligand Design Strategies Based on the this compound Scaffold

The this compound structure serves as a versatile scaffold for designing new therapeutic agents, particularly enzyme inhibitors. nih.gov The design strategies often revolve around modifying specific parts of the molecule to enhance its interaction with the target protein.

Key features of this scaffold include:

A central benzamide core: This provides a rigid framework and key interaction points (hydrogen bond donor and acceptor).

A 4-cyano group: This group can participate in specific interactions and influences the electronic properties of the phenyl ring.

An N-propargyl group: This moiety is of particular interest as the terminal alkyne can act as a reactive handle, capable of forming covalent bonds with certain enzyme residues (e.g., cysteine or serine), leading to irreversible inhibition. The propargylamine (B41283) group is a recognized motif in drug discovery. researchgate.net

Ligand design strategies often involve a "scaffold hybridization" or "fragment-based" approach. nih.gov In this context, the 4-cyanobenzamide (B1359955) portion might be considered a "primary pharmacophore" responsible for initial recognition and binding, while modifications to the propargyl group or substitutions on the phenyl ring are explored to optimize secondary interactions and improve properties like selectivity and potency. nih.gov For instance, in the development of microRNA-21 inhibitors, derivatives of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamide were designed based on scaffold hopping from a known inhibitor. nih.gov

Pharmacophore Modeling and Computational Ligand Efficiency Assessments for Scaffold Optimization

Pharmacophore modeling is a powerful tool in ligand design that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govnih.gov For benzamide-based scaffolds, a typical pharmacophore model might include hydrogen bond acceptors (e.g., the carbonyl oxygen and the cyano nitrogen), a hydrogen bond donor (the amide N-H), and aromatic/hydrophobic regions (the phenyl ring). nih.govresearchgate.net

Once a pharmacophore model is established, it can be used for virtual screening to identify new compounds with the desired features. tandfonline.com Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be built upon these models. tandfonline.com These 3D-QSAR models provide detailed insights into how steric and electrostatic fields around the molecule correlate with its biological activity, guiding the placement of substituents to enhance potency. tandfonline.com

The table below shows an example of data from a 3D-QSAR study on a series of benzamide derivatives targeting the FtsZ protein, illustrating the statistical validation of such models. nih.gov

ModelF
ADHRR.16820.83190.6213103.9
Table 1: Statistical parameters for a 3D-QSAR model developed for benzamide analogues as FtsZ inhibitors. R² represents the correlation coefficient, Q² is the cross-validated correlation coefficient, and F is the Fisher ratio, indicating the statistical significance of the model. nih.gov

Influence of Substituent Effects on Theoretical Interaction Profiles

The nature and position of substituents on the this compound scaffold profoundly influence its binding affinity and selectivity. Computational analyses are used to predict how these changes affect the molecule's interaction profile.

The cyano group (-C≡N) at the 4-position of the benzamide ring has significant electronic and steric effects.

Electronic Impact: The cyano group is strongly electron-withdrawing. This property influences the charge distribution across the entire aromatic ring and the amide linkage. This can affect the strength of hydrogen bonds formed by the amide group and modulate π-π or π-cation interactions between the phenyl ring and the target protein. In studies of benzonitrile (B105546) derivatives, the cyano group's nitrogen can act as a hydrogen bond acceptor, contributing to precise molecular recognition within a binding pocket. nih.gov

Steric Impact: The cyano group is linear and relatively small. Its placement at the 4-position directs its vector away from the amide linkage, often extending into a specific sub-pocket of the binding site. Its rigid geometry can be crucial for achieving high binding affinity by providing a specific interaction point without introducing unfavorable steric clashes. SAR studies on other benzamide series often show that the substitution pattern is critical, with a para-substituent being well-tolerated or even essential for activity, while ortho substitution can be detrimental. u-strasbg.fr

The propargyl moiety (-CH₂-C≡CH) introduces both flexibility and unique chemical properties.

Conformational Flexibility: The single bonds in the N-CH₂-C linkage allow for rotation, meaning the propargyl group can adopt various conformations. drugdesign.org The study of a molecule's accessible conformations and their associated energies is known as conformational analysis. drugdesign.orgijpsr.com Ligands often bind in a conformation that is not their lowest energy state in solution, incurring a "strain energy." nih.gov Understanding the conformational preferences of the propargyl group is essential for predicting its orientation in a binding site. The flexibility allows it to adapt to the shape of the protein's active site, but excessive flexibility can be entropically unfavorable. nih.gov

The table below summarizes typical rotational energy barriers for amide bonds from literature, providing context for the rigidity of the core benzamide structure.

Compound TypeBondRotational Barrier (kcal/mol)
Simple AmideAmide (C-N)~16.4 nih.gov
N,N-dimethylacrylamideAmide (C-N)12.4 nih.gov
IsonicotinamideAmide (C-N)14.1 nih.gov
Table 2: Representative rotational energy barriers for the amide C-N bond in various molecules, highlighting the significant energy required for rotation and the resulting planarity.

Scaffold Hopping and Isosteric Replacements in Benzamide-Based Chemical Space

Scaffold hopping and isosteric replacement are key strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the key binding interactions of a known ligand. nih.govresearchgate.net These methods are used to move into new chemical space, improve synthetic accessibility, or circumvent intellectual property. nih.govnih.gov

Scaffold Hopping: This involves replacing the central benzamide core with a different chemical framework that maintains the crucial 3D arrangement of the pharmacophoric features. nih.gov For example, the benzamide scaffold might be replaced by a different heterocyclic ring system that correctly positions the equivalent of the cyano group, the amide linkage, and the propargyl moiety. This strategy was explicitly used in the design of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as microRNA-21 inhibitors, where the new scaffold was designed to mimic a previously identified inhibitor. nih.gov

Isosteric Replacements: This strategy involves swapping specific functional groups with others that have similar steric and electronic properties (bioisosteres). nih.govresearchgate.net

Classical Isosteres: For the 4-cyano group, a classical isostere might be a halogen like chlorine (-Cl) or a trifluoromethyl group (-CF₃), which are also electron-withdrawing and have comparable sizes. u-strasbg.frresearchgate.net

Non-classical Isosteres: The entire benzamide group could be replaced by a bioisosteric equivalent that preserves the hydrogen bonding and geometric constraints. For instance, a reverse amide or a sulfone-amide replacement might be explored. nih.gov The propargyl group itself could be replaced by other small, reactive groups if covalent modification is the desired mechanism of action.

These design principles, from theoretical binding predictions to advanced scaffold modification strategies, form the foundation for the rational development of derivatives based on the this compound scaffold.

Computational Screening Methodologies for the Design of Derivative Libraries

The design and development of novel derivatives of a lead compound, such as this compound, are significantly accelerated by computational screening methodologies. These in silico techniques allow for the rapid evaluation of large virtual libraries of molecules, prioritizing those with the highest predicted affinity and desired properties for synthesis and experimental testing. This rational approach minimizes the time and cost associated with traditional drug discovery pipelines. openmedicinalchemistryjournal.com The primary strategies employed can be broadly categorized into structure-based and ligand-based methods, often used in a complementary fashion to enhance the predictive power of the screening cascade. nih.gov

Virtual Screening (VS)

Virtual screening is a cornerstone of modern drug design, involving the computational assessment of extensive compound libraries to identify molecules that are likely to bind to a specific biological target. wikipedia.org This process is instrumental in enriching hit lists with promising candidates from vast chemical spaces, which can include commercially available compounds, in-house collections, or virtually enumerated libraries based on the lead scaffold. openmedicinalchemistryjournal.comacs.org

Ligand-Based Virtual Screening (LBVS)

When the three-dimensional structure of the biological target is unknown, ligand-based methods are employed. These approaches leverage the information from known active molecules, like the parent this compound, to identify new derivatives with similar, potentially improved, properties. nih.govwikipedia.org

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. A model can be generated from one or more active ligands and then used as a 3D query to filter large databases for molecules that match the required spatial arrangement of these features. nih.govnih.gov For instance, a pharmacophore model for a series of benzamide derivatives might identify the cyano group, the amide linkage, and the terminal alkyne as critical interaction points. nih.gov

Shape-Based Screening: This technique operates on the principle that molecules with similar shapes are likely to bind to the same target by fitting into its binding site. wikipedia.org Using a known active compound as a template, algorithms like Rapid Overlay of Chemical Structures (ROCS) can screen millions of compounds by evaluating the similarity of their 3D shape and volume. wikipedia.orgacs.org

Structure-Based Virtual Screening (SBVS)

If the 3D structure of the target enzyme or receptor is available from sources like X-ray crystallography or NMR, structure-based methods can be applied. nih.govnih.gov These techniques are powerful for understanding the specific molecular interactions that drive binding.

Molecular Docking: This is the most widely used SBVS technique. wikipedia.orgnumberanalytics.com It predicts the preferred orientation and conformation (the "pose") of a ligand when bound to the active site of a target protein. openmedicinalchemistryjournal.com Docking programs use scoring functions to estimate the binding affinity for each pose, allowing for the ranking of different derivatives. numberanalytics.com For benzamide derivatives, docking studies can reveal crucial interactions, such as hydrogen bonds between the amide group and specific amino acid residues (e.g., ARG63, THR65) or π-π stacking interactions involving the phenyl ring and residues like TYR214. nih.gov This detailed insight is critical for designing derivatives that optimize these interactions for higher potency.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govcomputabio.com By developing a predictive model from a "training set" of known this compound derivatives with measured activities, the model can then be used to estimate the activity of newly designed, untested derivatives. nih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly informative. They generate 3D contour maps that visualize regions where modifying physicochemical properties (e.g., steric bulk, electrostatic potential) is likely to increase or decrease biological activity, providing a clear roadmap for lead optimization. nih.govtandfonline.com

Computational Method Primary Application in Derivative Design Key Requirement Example Finding for Benzamide Derivatives
Pharmacophore Modeling Identifying novel scaffolds with necessary interaction features.A set of active ligand structures.A generated hypothesis (ADRR_1) identified essential features for glucokinase activation. nih.gov
Shape-Based Screening Finding structurally diverse compounds that fit the target's binding site.A 3D structure of a known active ligand.Used to screen billion-compound libraries, leading to novel inhibitor cores. acs.org
Molecular Docking Predicting binding pose and affinity; understanding key interactions.3D structure of the biological target.Revealed key interactions with amino acids like TYR214, crucial for activity. nih.gov
3D-QSAR (CoMFA/CoMSIA) Predicting activity of new derivatives; guiding structural modifications.A dataset of derivatives with known activities.Models for ROCK1 inhibitors showed high predictive reliability (q² > 0.6). nih.gov
Molecular Dynamics (MD) Assessing the stability of the predicted ligand-protein complex over time.A docked complex structure.Confirmed the stability of high-scoring virtual screening hits in the binding pocket. nih.gov

Advanced Simulation and Refinement

Following initial screening, more computationally intensive methods can be applied to a smaller subset of promising candidates for refinement and validation.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex, simulating the movements of atoms over time. numberanalytics.com This technique is used to assess the stability of the binding pose predicted by docking and to understand the conformational changes that may occur upon binding. nih.gov A derivative that forms a stable and persistent set of interactions throughout an MD simulation is a more credible candidate for synthesis.

Binding Free Energy Calculations: Methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy of a docked complex. nih.gov This provides a more accurate estimation of binding affinity than docking scores alone and can be crucial for ranking the most promising derivatives before committing to chemical synthesis.

By integrating these computational methodologies, researchers can construct and screen vast virtual libraries of this compound derivatives in a systematic and resource-efficient manner. This data-driven approach enhances the probability of discovering new molecules with superior potency and optimized properties.

Emerging Research Directions and Future Perspectives in 4 Cyano N Prop 2 Yn 1 Yl Benzamide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzamide (B126) derivatives, including 4-Cyano-N-(prop-2-YN-1-YL)benzamide, is an area of continuous investigation, with a strong emphasis on developing greener and more sustainable methods. Traditional methods for amide synthesis often involve the use of hazardous reagents and generate significant waste. google.comslideshare.net Current research focuses on overcoming these limitations by exploring solvent-free reactions, employing less toxic catalysts, and utilizing more efficient synthetic pathways. tandfonline.comchemmethod.com

One promising approach involves the direct amidation of carboxylic acids, avoiding the need for pre-activation or the use of harsh coupling agents. researchgate.net For instance, methods using in situ generated phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine (B44618) have shown success in amid bond formation under mild conditions. nih.gov Another green strategy is the use of enol esters, such as vinyl benzoate, for the N-benzoylation of amines under solvent- and catalyst-free conditions at room temperature. tandfonline.com This method offers high yields and easy product isolation. tandfonline.com Furthermore, the use of catalysts like zinc triflate and aqueous boric acid in one-pot syntheses of benzimidazoles from aldehydes and o-phenylenediamine (B120857) highlights the move towards more environmentally benign catalytic systems. chemmethod.com

The development of sustainable methods for the synthesis of alkyne-containing compounds is also crucial. rsc.org Nickel-catalyzed deamidative cross-coupling reactions, for example, provide a direct route for the interconversion of amides to alkynes, facilitating C(sp²)–C(sp) bond formation under mild conditions. nih.gov These advancements in green chemistry are paving the way for more economical and environmentally friendly production of complex molecules like this compound. google.com

Table 1: Comparison of Traditional and Sustainable Methods for Benzamide Synthesis

FeatureTraditional MethodsSustainable Methods
Reagents Often involve hazardous materials like thionyl chloride or oxalyl chloride. google.comUtilize less toxic reagents such as enol esters or in situ generated phosphonium salts. tandfonline.comnih.gov
Solvents Frequently employ volatile and hazardous organic solvents.Focus on solvent-free conditions or the use of greener solvents like water. tandfonline.commdpi.com
Catalysts May require stoichiometric amounts of coupling agents.Employ catalytic amounts of reusable or less toxic catalysts (e.g., zinc triflate, boric acid). chemmethod.com
Reaction Conditions Often require harsh conditions, such as high temperatures or pressures.Favor milder conditions, such as room temperature and atmospheric pressure. tandfonline.com
Waste Generation Can produce significant amounts of byproducts and waste.Aim to minimize waste through higher atom economy and one-pot procedures. google.com
Product Isolation May involve complex purification steps.Often allows for simpler workup and isolation procedures, such as crystallization. tandfonline.com

Application of Advanced In Situ Characterization Techniques for Mechanistic Studies

Understanding the intricate mechanisms of chemical reactions is fundamental to optimizing existing processes and designing new ones. Advanced in situ characterization techniques are proving to be indispensable tools for gaining real-time insights into the reaction pathways of benzamide and alkyne-containing amide chemistry. perkinelmer.comsouthampton.ac.uk These methods allow researchers to monitor the concentrations of reactants, intermediates, and products as the reaction progresses, providing a detailed kinetic and mechanistic picture. numberanalytics.comrsc.org

Spectroscopic techniques such as Fourier Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are at the forefront of in situ reaction monitoring. rsc.org For instance, the coupling of FT-IR with stopped-flow systems enables the study of rapid reaction kinetics, offering valuable information about the chemical species present at different stages of a reaction. perkinelmer.com High-resolution FlowNMR spectroscopy is another powerful technique for non-invasive, real-time monitoring under actual reaction conditions, overcoming many limitations of traditional offline sampling. rsc.org

Recent innovations in spectroscopy, such as 2D-IR spectroscopy and time-resolved infrared (TRIR) spectroscopy, provide even deeper molecular-level understanding of reaction dynamics. numberanalytics.com These techniques can probe molecular interactions and structural changes on ultrafast timescales. numberanalytics.comspectroscopyonline.com For the study of complex reaction mixtures, hyphenated methods like chromatography-IR spectroscopy are particularly useful for identifying transient intermediates. numberanalytics.com The large datasets generated by these advanced techniques are often analyzed using chemometrics and machine learning algorithms to extract meaningful patterns and trends. numberanalytics.com

In the context of this compound, these in situ techniques can be applied to study its formation and subsequent reactions. For example, investigating the gold-catalyzed cyclization of N-propargyl benzamides has benefited from deuterium (B1214612) labeling studies and NMR analysis, which revealed a solvent-dependent switch in the rate-limiting step. acs.org Such detailed mechanistic understanding is crucial for controlling reaction outcomes and developing more efficient synthetic strategies.

Integration of Machine Learning and Artificial Intelligence in Predictive Organic Chemistry for Benzamide Derivatives

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming the landscape of organic chemistry, offering powerful tools for predicting reaction outcomes and optimizing synthesis pathways. researchgate.net For benzamide derivatives, including this compound, these computational approaches can significantly accelerate the discovery and development of new molecules and reactions. mit.edunih.gov

One of the key applications of ML in this area is the prediction of reaction outcomes. By training neural network models on vast datasets of experimental reactions, it is possible to predict the major product of a given set of reactants and reagents with a high degree of accuracy. mit.edunih.govbohrium.com These models often use a two-step approach: first, generating a list of plausible products using reaction templates, and then ranking these candidates to identify the most likely outcome. mit.edu This can save considerable time and resources by avoiding failed experiments in the laboratory.

Beyond predicting products, ML models are also being developed to recommend suitable reaction conditions. nih.gov Given a specific transformation, these models can suggest the optimal catalyst, solvent, reagents, and temperature, drawing on the knowledge embedded in millions of documented reactions. nih.gov This is particularly valuable for complex multi-component reactions or when exploring novel chemical space. The accuracy of these predictions is continually improving, with models now able to predict temperatures within ±20°C for a majority of cases. nih.gov

Furthermore, AI and ML are being integrated into spectroscopic analysis to interpret complex data and identify patterns that might not be apparent to a human observer. spectroscopyonline.com This synergy between advanced analytical techniques and computational power is crucial for elucidating reaction mechanisms and understanding the factors that govern reactivity and selectivity in benzamide chemistry. As these predictive models become more sophisticated and accessible, they will undoubtedly play an increasingly important role in the rational design of synthetic routes for complex benzamide derivatives.

Exploration of this compound as a Chemical Building Block for Complex Architectures (e.g., supramolecular assemblies, covalent organic frameworks)

The unique molecular structure of this compound, featuring both a benzamide core and a terminal alkyne group, makes it a highly promising building block for the construction of complex and functional chemical architectures. These include supramolecular assemblies and covalent organic frameworks (COFs).

Supramolecular Assemblies:

The benzamide moiety is known to participate in the formation of well-defined supramolecular structures through non-covalent interactions such as hydrogen bonding and π-π stacking. researchgate.netacs.org Benzene-1,3,5-tricarboxamides (BTAs), for example, are known to self-assemble into long, helical supramolecular polymers in solution. nih.gov The specific nature of the amide connectivity and the substituents on the benzene (B151609) ring can significantly influence the stability and dynamics of these assemblies. acs.orgnih.gov The presence of a cyano group in this compound can introduce additional dipole-dipole interactions, potentially leading to novel and robust supramolecular architectures. researchgate.net The physicochemical properties of benzimidazole (B57391) derivatives, which share structural similarities with benzamides, allow for assembly through both hydrophobic interactions and metal coordination, leading to diverse structures like nanofibers and metal-organic frameworks. researchgate.net These assemblies have potential applications in areas such as drug delivery, where their responsive nature can be exploited for controlled cargo release. nih.gov

Covalent Organic Frameworks (COFs):

The terminal alkyne group in this compound makes it an ideal monomer for the synthesis of COFs. COFs are crystalline porous polymers with high thermal stability, large surface areas, and tunable structures. cd-bioparticles.netcd-bioparticles.net Alkyne-containing organic compounds can act as linkers in the construction of both 2D and 3D COFs. cd-bioparticles.netcd-bioparticles.net The alkyne functionality can participate in various coupling reactions, such as alkyne-alkyne cross-coupling, to form the extended covalent network of the COF. rsc.org The resulting diyne-linked COFs can be fully π-conjugated, leading to interesting electronic and photophysical properties. rsc.org Furthermore, the alkyne group can be post-synthetically modified within the COF structure, allowing for the introduction of various functional groups and metal catalysts. researchgate.net This opens up possibilities for creating highly active and stable heterogeneous catalysts for a range of organic transformations. researchgate.netfrontiersin.org

Table 2: Potential Applications of Complex Architectures from this compound

ArchitectureKey Interactions/ReactionsPotential Applications
Supramolecular Assemblies Hydrogen bonding, π-π stacking, dipole-dipole interactions. researchgate.netacs.orgDrug delivery, sensing, photoluminescence, nanostructure fabrication. researchgate.netnih.gov
Covalent Organic Frameworks (COFs) Alkyne coupling reactions (e.g., click chemistry, cross-coupling). rsc.orgfrontiersin.orgHeterogeneous catalysis, gas storage and separation, sensing. cd-bioparticles.netcd-bioparticles.netresearchgate.net

Conceptual Advancements in Understanding the Reactivity of Alkyne-Containing Amides in Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. rsc.orgresearchgate.net This approach offers significant advantages in terms of efficiency, atom economy, and the rapid construction of complex molecular architectures from simple starting materials. rsc.orgontosight.ai Alkyne-containing amides, such as this compound, are particularly well-suited substrates for cascade reactions due to the versatile reactivity of the alkyne moiety.

Recent research has led to significant conceptual advancements in understanding the mechanisms of these complex transformations. ontosight.ai The reactivity of the alkyne can be finely tuned by various factors, including the choice of catalyst, solvent, and the electronic and steric properties of the substituents on both the alkyne and the amide. nih.govmsu.edulibretexts.org For example, in amine-mediated transformations of alkynyl amides, the reaction can proceed through different pathways, such as an Alder-ene reaction to form a reactive allene (B1206475) amide intermediate. nih.gov

Computational studies, particularly using density functional theory (DFT), have become invaluable for elucidating the intricate details of these reaction mechanisms. rsc.org For instance, DFT calculations have been used to explore the Ni(0)-catalyzed annulation of aromatic amides with alkynes, revealing the crucial role of directing groups in controlling the reaction pathway. rsc.org These studies can help to rationalize experimental observations and guide the design of new and more efficient cascade processes.

The alkyne and amide motifs in the products of these reactions can be readily converted into a variety of other useful functional groups, providing access to a diverse range of chiral building blocks. researchgate.net This synthetic utility underscores the importance of developing a deep conceptual understanding of the factors that govern the reactivity of alkyne-containing amides in cascade reactions. As our understanding of these fundamental principles grows, so too will our ability to design and execute increasingly sophisticated and elegant synthetic strategies for the construction of complex organic molecules. rsc.orgresearchgate.netacs.org

Q & A

Q. Basic

  • NMR : 1^1H and 13^{13}C NMR confirm the propargyl (-C≡CH) and cyano (-C≡N) groups. Key signals: propargyl proton (~2.5 ppm, triplet) and aromatic protons (7.5–8.1 ppm).
  • IR : Stretching frequencies for C≡N (~2230 cm1^{-1}) and amide C=O (~1680 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 225.08).
  • X-ray Diffraction : Resolves spatial arrangement of substituents and hydrogen-bonding networks .

How do substituents like cyano and propargyl groups influence biochemical interactions?

Q. Advanced

  • Cyano Group : Enhances binding affinity to enzymes (e.g., bacterial PPTases) via dipole interactions. Its electron-withdrawing nature stabilizes charge transfer in enzyme-substrate complexes.
  • Propargyl Group : Serves as a "click chemistry" handle for bioconjugation (e.g., Cu-catalyzed azide-alkyne cycloaddition). In SAR studies, substitution with bulkier groups reduces membrane permeability, as shown in analogues targeting macrophage migration .
    Methodological Tip : Use molecular docking (AutoDock Vina) to simulate interactions with target proteins, prioritizing binding poses with ΔG < -7 kcal/mol.

How can synthetic challenges like low yields or impurities be addressed?

Q. Basic

  • Low Yield : Increase reaction time (24–48 hr) or use catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • Impurities : Employ gradient elution (hexane → ethyl acetate) during column chromatography. Recrystallization from ethanol/water (7:3 v/v) improves purity (>98%).
  • Monitoring : Use TLC (Rf_f ~0.4 in 3:7 EtOAc/hexane) to track reaction progress .

What computational methods predict reactivity and stability of this compound?

Q. Advanced

  • Quantum Chemistry : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Thermodynamic Stability : Molecular dynamics (MD) simulations (AMBER force field) assess conformational flexibility under physiological conditions (310 K, 1 atm).
  • Solubility Prediction : Use COSMO-RS to model solvent interactions, prioritizing DMSO or aqueous buffers (pH 7.4) for biological assays .

How to design SAR studies for derivatives of this compound?

Q. Advanced

Core Modifications : Replace the propargyl group with azide or alkyne variants to assess click chemistry compatibility.

Substituent Screening : Introduce electron-donating (e.g., -OCH3_3) or -withdrawing (e.g., -NO2_2) groups at the benzamide para-position.

Biological Assays : Test inhibitory activity against bacterial PPTases using fluorescence polarization (IC50_{50} < 10 µM indicates high potency).

Data Analysis : Apply multivariate regression to correlate logP values with cellular uptake efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.